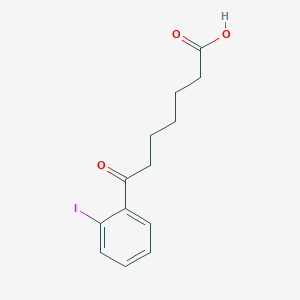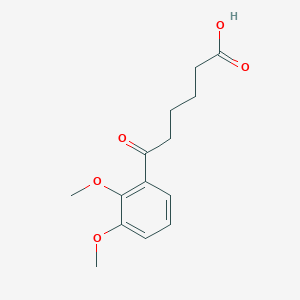
N,N-二甲基-2,3-二氢-1H-吲哚-5-甲酰胺
概述
描述
N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a fused benzene and pyrrole ring, making it an important molecule in various scientific fields.
科学研究应用
Chemistry: N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of antiviral and anticancer agents .
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide is used in the synthesis of dyes, pigments, and other specialty chemicals .
作用机制
Target of Action
N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets in a way that leads to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that they can have a wide range of molecular and cellular effects.
生化分析
Biochemical Properties
N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit p38α MAP kinase, which is involved in inflammatory responses . This interaction prevents the development and progression of diabetes in nonobese diabetic mice by inhibiting T cell infiltration and activation . Additionally, N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide has been reported to exhibit antioxidant properties, scavenging oxygen free radicals and inhibiting the production of reactive oxygen species .
Cellular Effects
N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide influences various cellular processes. It has been found to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of p38α MAP kinase leads to reduced expression of pro-inflammatory cytokines, thereby modulating immune responses . Furthermore, its antioxidant properties help protect cells from oxidative stress, which can damage cellular components and disrupt normal cellular functions .
Molecular Mechanism
The molecular mechanism of N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide involves its binding interactions with specific biomolecules. By inhibiting p38α MAP kinase, it prevents the phosphorylation and activation of downstream targets involved in inflammatory responses . This inhibition results in decreased production of pro-inflammatory cytokines and reduced T cell activation. Additionally, its antioxidant activity involves scavenging reactive oxygen species, thereby protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide have been observed to change over timeIn vitro studies have shown that its inhibitory effects on p38α MAP kinase and antioxidant properties are sustained over time, providing prolonged protection against inflammation and oxidative stress .
Dosage Effects in Animal Models
The effects of N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide vary with different dosages in animal models. At lower doses, it effectively inhibits p38α MAP kinase and reduces inflammation without causing significant adverse effects . At higher doses, potential toxic effects may arise, including hepatotoxicity and nephrotoxicity. Therefore, careful dosage optimization is necessary to balance therapeutic efficacy and safety .
Metabolic Pathways
N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and elimination from the body . The compound’s metabolism may result in the formation of active or inactive metabolites, which can influence its overall pharmacological effects.
Transport and Distribution
The transport and distribution of N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide within cells and tissues are mediated by various transporters and binding proteins. It has been shown to interact with specific transporters that facilitate its uptake into cells and distribution to target tissues . The compound’s localization and accumulation within cells can influence its activity and effectiveness. Understanding the transport mechanisms is essential for optimizing its therapeutic potential .
Subcellular Localization
N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with target biomolecules involved in inflammatory and oxidative stress responses . The compound’s subcellular localization may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic methods to enhance yield and efficiency. Catalysts such as palladium or platinum are used in hydrogenation reactions to convert precursors into the desired indole derivatives .
化学反应分析
Types of Reactions: N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it into indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and sulfonyl chlorides are frequently employed.
Major Products:
Oxidation: Oxindoles.
Reduction: Indolines.
Substitution: Various substituted indoles depending on the reagents used.
相似化合物的比较
- 2,3-dihydro-1H-indole-5-carboxamide
- N-methyl-2,3-dihydro-1H-indole-5-carboxamide
- N,N-dimethyl-1H-indole-5-carboxamide
Uniqueness: N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its N,N-dimethyl group enhances its stability and bioavailability compared to other similar compounds .
属性
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(2)11(14)9-3-4-10-8(7-9)5-6-12-10/h3-4,7,12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCETYGPURKPSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1372876.png)
![6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372879.png)
![8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372880.png)





![4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1372889.png)


![tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1372896.png)
